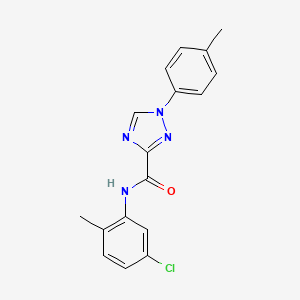![molecular formula C18H20Cl2N2O3S B13370791 1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B13370791.png)
1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with dichlorophenyl and methoxy-methylphenyl-sulfonyl groups, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the cyclization of the intermediate product with piperazine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the dichlorophenyl and methoxy-methylphenyl groups can enhance the compound’s binding affinity and specificity towards certain receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Lacks the sulfonyl and methoxy-methylphenyl groups, resulting in different chemical properties and biological activities.
4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazine:
1-(2,3-Dichlorophenyl)-4-[(2-methoxyphenyl)sulfonyl]piperazine: Similar structure but without the methyl group, leading to variations in its chemical behavior and interactions.
Uniqueness
1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both dichlorophenyl and methoxy-methylphenyl-sulfonyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C18H20Cl2N2O3S |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
1-(2,3-dichlorophenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-6-7-16(25-2)17(12-13)26(23,24)22-10-8-21(9-11-22)15-5-3-4-14(19)18(15)20/h3-7,12H,8-11H2,1-2H3 |
InChI-Schlüssel |
CLKNTVURHWAPPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13370712.png)
![6-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370713.png)
![3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370725.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide](/img/structure/B13370726.png)
![Methyl 8-isopropyl-2-phenyl-4-[(3-pyridinylmethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370728.png)

![2-phenyl-2H-[1,2,3]triazolo[4,5-b]pyridine-6,7-dione 6-(phenylhydrazone)](/img/structure/B13370737.png)
![5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370740.png)
![3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline](/img/structure/B13370746.png)

![6-[(4-Fluorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370769.png)
![tert-butyl 3-({[2-(4-isopropylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13370775.png)

![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13370786.png)
